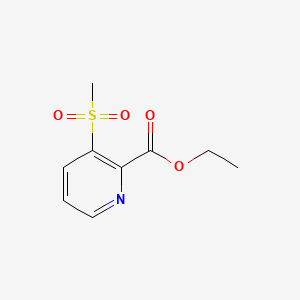

Ethyl 3-(methylsulfonyl)picolinate

Description

Ethyl 3-(methylsulfonyl)picolinate is a heterocyclic organic compound characterized by a pyridine ring substituted with a methylsulfonyl group at the 3-position and an ethyl ester group at the 2-position. The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, stability, and reactivity. The ester group enhances solubility in organic solvents, while the sulfonyl group may contribute to metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name |

ethyl 3-methylsulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-3-14-9(11)8-7(15(2,12)13)5-4-6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBWSTRRDZCDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743506 | |

| Record name | Ethyl 3-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-19-8 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methylsulfonyl)picolinate typically involves the esterification of 3-(methylsulfonyl)picolinic acid. One common method is to react 3-(methylsulfonyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(methylsulfonyl)picolinate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The picolinic acid ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Ethyl 3-(hydroxymethyl)picolinate.

Substitution: Halogenated or nitro-substituted picolinates.

Scientific Research Applications

Ethyl 3-(methylsulfonyl)picolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the picolinic acid ring. This can affect the compound’s ability to participate in various chemical reactions, including binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 3-(methylsulfonyl)picolinate with structurally related picolinate derivatives, based on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to analogs like ethyl 3-methylpicolinate (methyl group is electron-donating) . Halogenated Derivatives: Ethyl 3-chloro-6-(trifluoromethyl)picolinate exhibits higher lipophilicity due to Cl and CF₃ groups, making it suitable for agrochemical formulations . Amino vs. Sulfonyl: Ethyl 3-amino-6-methylpicolinate’s amino group increases nucleophilicity, whereas the methylsulfonyl group in the target compound may reduce susceptibility to oxidation .

Physicochemical Properties: Solubility: this compound likely has lower water solubility than ethyl 3-amino derivatives due to the hydrophobic sulfonyl group. Stability: Sulfonyl groups generally improve thermal and hydrolytic stability compared to ester-linked derivatives like ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate .

Applications: The methylsulfonyl derivative’s EWG may enhance binding to biological targets (e.g., enzymes or receptors), similar to RS 39604, a serotonin receptor ligand with a (methylsulfonyl)amino group . Chlorinated and fluorinated analogs (e.g., CAS 1214332-53-2) are prioritized in agrochemicals, while amino or sulfonyl derivatives are more common in pharmaceuticals .

Research Findings and Data Gaps

- Biological Activity : Structural analogs like RS 39604 demonstrate receptor-binding efficacy, suggesting possible pharmacological relevance for the target compound .

Biological Activity

Ethyl 3-(methylsulfonyl)picolinate is a chemical compound with significant potential in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, interaction studies, and relevant research findings.

- Molecular Formula : C10H11NO4S

- Physical Form : Clear yellow to pink liquid

- Density : Approximately 1.119 g/mL at 25 °C

- Boiling Point : 240-241 °C

This compound contains a methylsulfonyl group attached to the picolinate structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The methylsulfonyl group serves as an electron-withdrawing group, enhancing the compound's reactivity. This characteristic allows it to participate in various biochemical reactions, including:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance:

- Antimicrobial Activity : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Antioxidant Properties : this compound has shown antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.

In Vivo Studies

Although limited, some in vivo studies have provided insights into the biological effects of this compound:

- Toxicity Assessments : Research has indicated low toxicity levels in animal models, making it a candidate for further development in therapeutic applications.

- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution profiles, which are critical for its efficacy as a pharmaceutical agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial counts when treated with the compound compared to control groups. This suggests its potential utility in developing new antimicrobial agents.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress, this compound was administered to rodents subjected to oxidative damage. The results indicated a significant decrease in markers of oxidative stress, supporting its role as a potential antioxidant agent.

| Parameter Measured | Control Group | Treatment Group |

|---|---|---|

| Malondialdehyde (MDA) levels (nmol/mL) | 5.0 ± 0.5 | 2.5 ± 0.3 |

| Glutathione (GSH) levels (µmol/g tissue) | 1.2 ± 0.2 | 2.0 ± 0.4 |

Applications in Medicinal Chemistry and Agriculture

This compound is being explored for various applications:

- Medicinal Chemistry : Its unique structural properties make it a valuable building block for synthesizing more complex pharmaceutical compounds.

- Agricultural Chemistry : The compound shows promise in developing agrochemicals due to its biological activity against pests and pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.